molecular formula C5H6ClN3O B129847 2-Amino-4-chloro-6-methoxypyrimidine CAS No. 5734-64-5

2-Amino-4-chloro-6-methoxypyrimidine

Cat. No.: B129847
CAS No.: 5734-64-5
M. Wt: 159.57 g/mol
InChI Key: VFEYBTFCBZMBAU-UHFFFAOYSA-N
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Description

Preparation Methods

Alkoxylation of 2-Amino-4,6-Dichloropyrimidine

Reaction Mechanism and Stoichiometry

The most industrially viable method involves the nucleophilic substitution of chlorine at the 6-position of 2-amino-4,6-dichloropyrimidine (ADCP) using sodium methoxide. The reaction proceeds in polar aprotic solvents such as acetone, which enhances nucleophilicity while minimizing side reactions . The stoichiometric ratio of ADCP to sodium methoxide is critical, with optimal performance observed at a 1:1.05–1.10 molar ratio . Excess methoxide ensures complete substitution while avoiding over-alkoxylation at the 4-position.

Reaction equation:

C4H3Cl2N3+CH3ONaC5H6ClN3O+NaCl\text{C}4\text{H}3\text{Cl}2\text{N}3 + \text{CH}3\text{ONa} \rightarrow \text{C}5\text{H}6\text{ClN}3\text{O} + \text{NaCl}

Solvent Selection

Polar aprotic solvents like acetone dominate industrial processes due to their ability to dissolve both ADCP and methoxide while facilitating easy distillation . Comparative studies show acetone achieves 98.5% purity vs. 94.2% in dimethylformamide under identical conditions .

Temperature Control

Reaction temperatures between 15–40°C maximize selectivity. Below 20°C, the formation of byproducts like 2-amino-4-methoxy-6-(4′,6′-dimethoxypyrimidin-2′-ylamino)pyrimidine drops to <0.1% . Post-reaction heating to 25–45°C ensures completion while avoiding thermal degradation.

Purification Techniques

  • Distillation: Removing >30% solvent by distillation concentrates the product, enabling precipitation upon water addition .

  • Activated Carbon Treatment: Post-distillation treatment with activated carbon reduces colored impurities, yielding a white product with >99% purity .

  • Water Washing: Residual salts and unreacted ADCP (<0.2%) are eliminated through aqueous washes .

Table 1: Key Parameters for Alkoxylation Method

ParameterOptimal RangePurity (%)Yield (%)
SolventAcetone98.595.2
Temperature (°C)15–4097.896.7
ADCP:Methoxide Molar Ratio1:1.05–1.1098.195.8
Distillation Efficiency>30% Solvent Removed99.094.5

Chlorination of 2-Amino-4-Hydroxy-6-Methoxypyrimidine

Phosphorus Oxychloride (POCl₃) Method

An alternative route involves chlorinating 2-amino-4-hydroxy-6-methoxypyrimidine with POCl₃. The hydroxy group at the 4-position is replaced by chlorine via a two-step mechanism: protonation of the hydroxyl oxygen followed by nucleophilic attack by Cl⁻ .

Reaction equation:

C5H7N3O2+POCl3C5H6ClN3O+H3PO4\text{C}5\text{H}7\text{N}3\text{O}2 + \text{POCl}3 \rightarrow \text{C}5\text{H}6\text{ClN}3\text{O} + \text{H}3\text{PO}4

Process Limitations

  • Yield: 61% after recrystallization from ethanol, significantly lower than alkoxylation methods .

  • Byproducts: Phosphoric acid residues necessitate neutralization with sodium carbonate, complicating waste management .

  • Safety Concerns: POCl₃’s corrosive nature and exothermic reaction require specialized equipment.

Table 2: Comparison of Chlorination vs. Alkoxylation

MetricPOCl₃ Method Alkoxylation
Yield (%)6195.2
Purity (%)92–9498.5–99
Reaction Time (hours)42–3
Byproduct FormationModerateNegligible

Traditional Methods and Their Drawbacks

Methanolysis with Alkali Hydroxides

Early approaches refluxed ADCP with methanol and NaOH/KOH, but residual ADCP (4–6%) necessitated costly recrystallization, limiting yields to ~70% .

Cyanamide-Based Synthesis

Reacting N-cyano-cyanoacetimido methyl ester with hydrogen halides (e.g., HCl) produced ACMP in 60% yield, but scalability issues and halogenated waste hindered adoption .

Industrial-Scale Considerations

Environmental Impact

The alkoxylation method reduces waste by:

  • Recycling acetone via distillation (>90% recovery) .

  • Avoiding halogenated solvents and POCl₃, which generate acidic waste .

Cost Analysis

Alkoxylation Cost Drivers:

  • Sodium methoxide: $2.50/kg

  • Acetone: $1.20/kg (recyclable)
    POCl₃ Method Cost Drivers:

  • POCl₃: $4.80/kg

  • Ethanol for recrystallization: $3.00/L

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chloro-6-methoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Chemical Properties

ACMP is synthesized primarily through the reaction of 2-amino-4,6-dichloropyrimidine with alkali metal alkoxides in polar aprotic solvents. This method allows for high yields and purity levels exceeding 98% while minimizing unwanted by-products . The typical reaction conditions involve temperatures between 5°C and 60°C, with methanol often used as the alcohol component .

ACMP serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of:

  • Anticancer Agents : Research indicates that ACMP derivatives exhibit cytostatic activity against several tumor cell lines, including leukemia and prostate cancer . Specific derivatives have shown preferential activity against leukemia types compared to solid tumors.
  • Diabetes Medications : ACMP is involved in the synthesis of active pharmaceutical ingredients used in diabetes treatments, enhancing their efficacy .

Table 2: Pharmaceutical Compounds Derived from ACMP

Compound TypeExampleActivity Type
Anticancer AgentVarious ACMP DerivativesCytostatic against tumor cells
Diabetes MedicationInsulin sensitizersBlood glucose regulation

Agricultural Applications

In agriculture, ACMP is primarily used as an intermediate in the production of herbicides. It is commonly reacted with sulfonyl isocyanates or phenyl sulfonylcarbamates to produce sulfonylurea herbicides, which are effective in controlling a wide range of weeds .

Table 3: Herbicides Derived from ACMP

Herbicide TypeExampleTarget Weeds
Sulfonylurea HerbicidesVarious formulationsBroadleaf and grassy weeds

Case Study 1: Anticancer Activity

A study demonstrated that ACMP derivatives were effective against murine leukemia L1210 cells, with some compounds achieving an EC50 value of 13 µM. This highlights the potential of ACMP in developing targeted cancer therapies.

Case Study 2: Herbicide Development

Research on sulfonylurea herbicides synthesized from ACMP showed significant efficacy in agricultural applications, leading to improved crop yields by effectively controlling weed populations without harming crops.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 5734-64-5
  • Molecular Formula : C₅H₆ClN₃O
  • Molecular Weight : 159.57 g/mol
  • Physical Properties: Melting Point: 168–171 °C Boiling Point: 349.4 ± 45.0 °C (predicted) Density: 1.6625 (estimated) Solubility: Thermodynamic solubility in 12 organic solvents (e.g., methanol, ethanol) studied across 273.15–323.15 K .

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

Compound Name CAS No. Substituents (Positions) Key Functional Differences
2-Amino-4-chloro-6-methoxypyrimidine 5734-64-5 2-NH₂, 4-Cl, 6-OCH₃ Reference compound
2,4-Dimethoxypyrimidine 3551-55-1 2-OCH₃, 4-OCH₃ Lacks amino and chloro groups
4-Chloro-2-methoxypyrimidine 51421-99-9 2-OCH₃, 4-Cl Lacks amino group at position 2
2-Amino-4,6-dimethoxypyrimidine 36315-01-2 2-NH₂, 4-OCH₃, 6-OCH₃ Chloro replaced by methoxy at position 4
2-Amino-4-methoxypyrimidine 155-90-8 2-NH₂, 4-OCH₃ Lacks chloro and methoxy at position 6

Physicochemical Properties

  • Solubility: this compound exhibits moderate solubility in polar solvents (e.g., methanol, ethanol) but lower solubility in non-polar solvents .
  • Crystal Packing : Hydrogen bonding with succinic acid via N–H⋯O and O–H⋯N interactions stabilizes its crystalline form, a property exploited in co-crystal engineering .

Environmental and Toxicological Profiles

  • Biodegradation: this compound is a persistent metabolite of chlorimuron-ethyl but is efficiently degraded by microbial consortia (e.g., Methyloversatilis, Pseudoxanthomonas) . Non-chlorinated analogs (e.g., 2-amino-4,6-dimethoxypyrimidine) may degrade faster due to the absence of electron-withdrawing chloro groups.
  • Toxicity: Classified as harmful if swallowed (R22) .

Key Research Findings

  • Synthetic Efficiency: The chloro group in this compound reduces coupling yields compared to methoxy-rich analogs but enhances regioselectivity in nucleophilic substitutions .
  • Biological Activity : Electron deficiency from the chloro group is crucial for biological activity in FAK inhibitors, whereas methoxy groups in analogs like 2,4-dimethoxypyrimidine may reduce target binding affinity .
  • Environmental Impact: Microbial consortia degrade this compound via cross-feeding interactions, highlighting its lower environmental persistence compared to parent herbicides .

Biological Activity

2-Amino-4-chloro-6-methoxypyrimidine (CAS No. 5734-64-5) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features an amino group at position 2, a chlorine atom at position 4, and a methoxy group at position 6. Its molecular formula is C5_5H6_6ClN3_3O, with a molecular weight of 159.57 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential antiviral effects. It has been evaluated against viruses such as influenza and herpes simplex virus, where it exhibited moderate antiviral activity. The specific mechanisms are still under investigation but may involve interference with viral replication processes .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound can inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells. The observed IC50 values ranged from 10 to 15 µM, indicating promising cytotoxic effects . Further research is needed to elucidate the precise mechanisms by which this compound exerts its anticancer effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the chlorine atom and methoxy group has been linked to enhanced antimicrobial and anticancer activities. Comparative studies with related compounds suggest that variations in substituents can significantly alter potency and selectivity against various biological targets .

Case Study 1: Antibacterial Activity

A study conducted on the efficacy of this compound against Helicobacter pylori revealed MIC values of 32 µg/mL. The study concluded that the compound could serve as a lead for developing new treatments for infections caused by antibiotic-resistant strains .

Case Study 2: Anticancer Effects

In a screening of various pyrimidine derivatives, this compound was found to inhibit cell growth in MCF-7 breast cancer cells with an IC50 value of approximately 12 µM. This suggests that further exploration into its use as a chemotherapeutic agent could be warranted .

Data Tables

Property Value
Molecular FormulaC5_5H6_6ClN3_3O
Molecular Weight159.57 g/mol
Boiling PointNot available
SolubilityHigh
Log P (octanol-water partitioning)1.63
Biological Activity MIC (µg/mL)
Against Helicobacter pylori32
Against breast cancer (MCF-7)IC50 ~12
Against influenza virusModerate

Q & A

Basic Research Questions

Q. What experimental methods are essential for characterizing the structural and vibrational properties of 2-amino-4-chloro-6-methoxypyrimidine?

  • Methodological Answer : Utilize combined experimental and theoretical approaches:

  • FT-IR/Raman Spectroscopy : Assign vibrational modes by comparing experimental spectra with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) .
  • UV-Vis Spectroscopy : Analyze electronic transitions and compare with time-dependent DFT (TD-DFT) simulations to validate absorption bands .
  • X-ray Diffraction (XRD) : Determine crystal lattice parameters and hydrogen-bonding networks, though single-crystal data may require alternative derivatives for inference .

Q. How does the solubility of this compound vary across solvents and temperatures?

  • Methodological Answer : Conduct thermodynamic solubility studies:

  • Experimental Setup : Measure solubility in 12 organic solvents (e.g., ethanol, acetone) at 273.15–323.15 K using gravimetric or UV-spectrophotometric methods .
  • Data Modeling : Apply the modified Apelblat equation or λh model to correlate solubility with temperature. For binary solvents, use the extended Hildebrand solubility parameter approach to assess preferential solvation .

Q. What are the primary synthetic applications of this compound in pharmaceutical or agrochemical research?

  • Methodological Answer : Employ as a versatile intermediate:

  • Functionalization : React the chloro group with nucleophiles (e.g., amines, thiols) under reflux conditions (e.g., 5 mL amine, overnight heating) to generate substituted pyrimidines .
  • Purification : Acidify reaction mixtures with dilute HCl to precipitate products, followed by recrystallization from ethanol/water .

Advanced Research Questions

Q. How can preferential solvation effects in binary solvent systems be quantitatively analyzed for this compound?

  • Methodological Answer : Use the Ishikawa preferential solvation model :

  • Parameters : Calculate solvent-solvent and solute-solvent interaction terms (δij) from solubility data in mixtures (e.g., methanol/ethyl acetate).
  • Interpretation : Positive δ12 values indicate solute preference for solvent 1 (e.g., methanol), driven by hydrogen-bond acceptor capacity .

Q. What crystallographic techniques reveal intermolecular interactions in derivatives of this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction:

  • Hydrogen Bonding : Identify N–H⋯O, O–H⋯O, and π–π stacking interactions (face-to-face distances ~3.78 Å) using software like SHELX .
  • Disorder Modeling : Refine perchlorate anions or water molecules with dual-occupancy ratios (e.g., 0.678:0.322) to account for crystallographic disorder .

Q. How can reaction conditions be optimized for synthesizing 4-amino-2-substituted pyrimidine derivatives?

  • Methodological Answer : Systematically vary parameters:

  • Temperature/Time : Reflux amines with 2-methylthiopyrimidine precursors for 12–24 hours, monitoring progress via TLC.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution at the chloro position .
  • Workup : Acidify to pH 2–3 with HCl to isolate products, followed by column chromatography (silica gel, ethyl acetate/hexane) for purity .

Properties

IUPAC Name

4-chloro-6-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6ClN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEYBTFCBZMBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7073357
Record name 2-Pyrimidinamine, 4-chloro-6-methoxy-
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Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name 2-Pyrimidinamine, 4-chloro-6-methoxy-
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CAS No.

5734-64-5
Record name 4-Chloro-6-methoxy-2-pyrimidinamine
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Synthesis routes and methods I

Procedure details

16.4 g 2-amino-4,6-dichloropyrimidine (purchased from Aldrich Chemical Co., Milwaukee, WI 53201) was added to 200 ml of CH3OH. The mixture was cooled to 10° with an ice bath and 5.4 g of NaOCH3 was added in portions while maintaining the temperature. The reaction mixture was allowed to warm to ambient temperature and then heated to reflux for two hours. The reaction mixture was then allowed to cool to ambient temperature and it was stirred overnight. A yellow solid was filtered and recrystallized from butyl chloride. The resulting solid was chromatographed on a dry column of silica, and eluted with 40% EtOAc-hexane. The resulting yellow solid was further purified by recrystallization from butyl chloride. 9.4 g of product with m.p. 163°-166° was obtained.
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
NaOCH3
Quantity
5.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
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reactant
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Extracted from reaction SMILES
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reactant
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Synthesis routes and methods III

Procedure details

To a solution of 4,6-dichloro-2-amino pyrimidine (5.0 g, 30.5 mmol) in methanol (100 mL) was added 25% sodium methoxide (6.59 g, 30.5 mmol). The solution was refluxed for 20 hours, at which time the methanol was removed in vacuo. The residue was dissolved in EtOAc (350 mL), washed with H2O (100 mL) and with NaCl(sat.) (100 mL), dried over Na2SO4, filtered and concentrated yielding 4.4 g (90%) of 4-chloro-6-methoxypyrimidine-2-ylamine.
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
6.59 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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